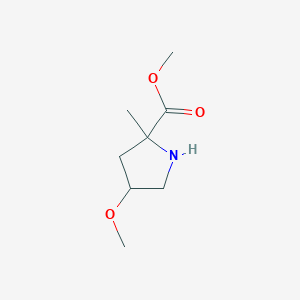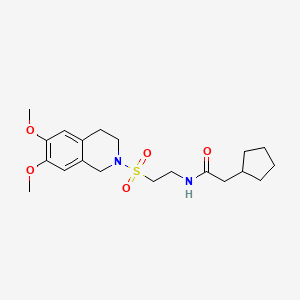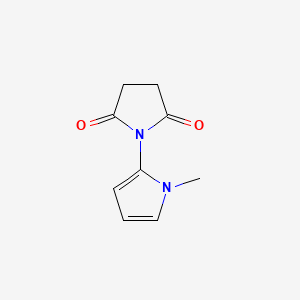
1-Chloro-3-(oxolan-3-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-3-(oxolan-3-yl)propan-2-one” is a chemical compound with the CAS Number: 1936097-26-5 . It has a molecular weight of 162.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-3-(tetrahydrofuran-3-yl)propan-2-one . The InChI code is 1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 162.62 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Synthesis of Ketene Dithioacetals and Ortho Esters 1-Chloro-3-(oxolan-3-yl)propan-2-one plays a role in the synthesis of various 2-substituted 1,3-dithiolan-2-ylium perchlorates, which can be converted into ketene dithioacetals and ortho esters. This process involves the reaction with acyl chlorides in the presence of perchloric acid and is crucial for creating compounds with potential applications in organic synthesis and materials science (Okuyama, Fujiwara, & Fueno, 1986).
Adhesive Polymers It has been used in the synthesis of adhesive polymers, such as 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate. This monomer shows improved hydrolytic stability compared to its methacrylate-based counterparts and has applications in dental adhesives due to its ability to etch enamel and dentin without cytotoxic effects (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).
Catalysis in Transfer Hydrogenation The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, derived from this compound, has been used to prepare phosphinite ligands for catalysis. These ligands have been applied in transfer hydrogenation processes, showing high efficiency and selectivity, which are critical for the synthesis of fine chemicals and pharmaceuticals (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Biotransformation of Chlorinated Propanes this compound is relevant in studies focusing on the biotransformation of chlorinated propanes, an important class of environmental pollutants. Research using Methylosinus trichosporium OB3b expressing soluble methane monooxygenase has shown that chloropropanes can be transformed through cometabolic oxidation, which is essential for understanding the microbial degradation pathways of chlorinated organic compounds (Bosma & Janssen, 1998).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-3-(oxolan-3-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFHNULQLQNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)
![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)


![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)
![1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2708964.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)
![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2708967.png)




